

Spectroscopic Profile of Octahydro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octahydro-1H-indole

Cat. No.: B1294717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Octahydro-1H-indole** (CAS No: 4375-14-8), a saturated bicyclic amine of significant interest in medicinal chemistry and organic synthesis. This document presents available mass spectrometry data and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic information. Detailed experimental protocols for acquiring such data are also included to aid in the characterization of this and related compounds.

Spectroscopic Data Summary

The following sections summarize the available and representative spectroscopic data for **Octahydro-1H-indole**. All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Octahydro-1H-indole** is characterized by a molecular ion peak corresponding to its molecular weight (125.21 g/mol) and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.^[1]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 125 | 35 | [M] ⁺ (Molecular Ion) |
| 96 | 100 | [M-C ₂ H ₅] ⁺ |
| 82 | 60 | [M-C ₃ H ₇] ⁺ |
| 68 | 45 | [M-C ₄ H ₉] ⁺ |
| 55 | 50 | |
| 41 | 80 | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, publicly available NMR data for the parent **Octahydro-1H-indole** is limited. Therefore, the following tables present the ¹H and ¹³C NMR data for a closely related derivative, (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid**, to provide representative chemical shifts for the core bicyclic structure. It is important to note that the presence of the carboxylic acid substituent at the C-2 position will influence the chemical shifts of nearby protons and carbons.

¹H NMR Data for (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid** (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---------------------------|--------------|-------------------|--------------------|
| 4.06 | m | 1H | H-2 |
| 3.65 | m | 1H | H-7a |
| 2.25-2.36 | m | 2H | H-3, H-7 |
| 1.91-2.01 | m | 1H | H-3a |
| 1.73-1.82 | m | 1H | H-4 |
| 1.23-1.64 | m | 7H | H-4, H-5, H-6, H-7 |

¹³C NMR Data for (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid** (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 175.42 | C=O |
| 59.70 | C-2 |
| 59.34 | C-7a |
| 36.91 | C-3 |
| 32.36 | C-7 |
| 25.06 | C-3a |
| 24.38 | C-4 |
| 21.36 | C-5 |
| 20.88 | C-6 |

Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for **Octahydro-1H-indole** with a detailed peak list is not readily accessible. However, based on its structure as a saturated bicyclic secondary amine, the following table outlines the expected characteristic absorption bands.

| Wavenumber (cm^{-1}) | Intensity | Vibrational Mode | Functional Group |
|---------------------------------|-------------|-----------------------|------------------------------|
| 3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| 2960-2850 | Strong | C-H Stretch | Alkane (CH_2 , CH) |
| 1470-1440 | Medium | C-H Bend (Scissoring) | CH_2 |
| 1180-1080 | Medium | C-N Stretch | Aliphatic Amine |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are applicable to the analysis of **Octahydro-1H-indole** and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR:
 - Acquire a single scan to check the spectral window and signal intensity.
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard 30° or 45° pulse angle.
 - Set the number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay (d1) of 1-2 seconds.

- ^{13}C NMR:
 - Use a standard proton-decoupled pulse sequence.
 - Set the spectral width to approximately 0 to 220 ppm.
 - Use a 30° or 45° pulse angle.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid/Solid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - For a liquid sample, place a small drop between two salt plates.

- For a solid sample, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply a drop to a single salt plate, and allow the solvent to evaporate, leaving a thin film.
- Instrument Setup:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Close the sample compartment.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or the clean salt plates. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The software will automatically process the interferogram via Fourier transformation to generate the infrared spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

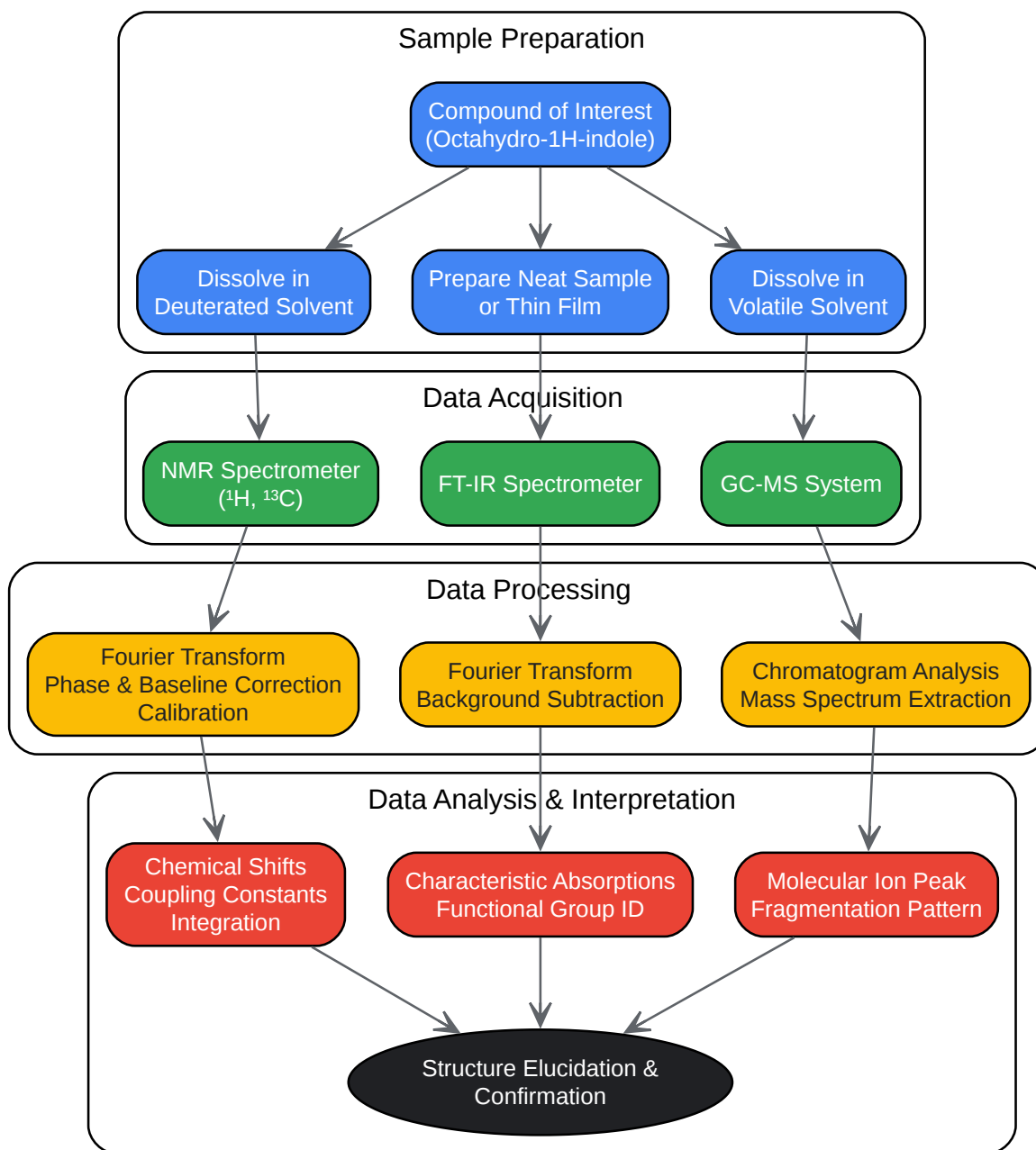
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.

- Ensure the sample is free of any particulate matter by filtering if necessary.
- Transfer the solution to a GC autosampler vial.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).
 - Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
 - Set the mass spectrometer to scan a mass range of, for example, m/z 40 to 400.
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition:
 - Inject a small volume (typically 1 µL) of the sample into the GC.
 - The data acquisition software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Processing:
 - Identify the peak corresponding to **Octahydro-1H-indole** in the TIC.
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
 - Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Octahydro-1H-indole**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indole, octahydro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Octahydro-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294717#spectroscopic-data-of-octahydro-1h-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com